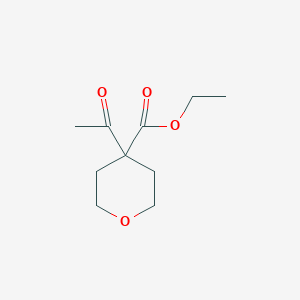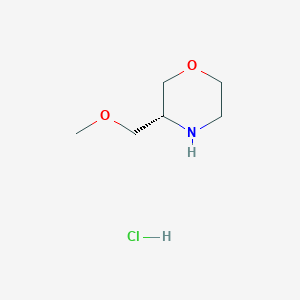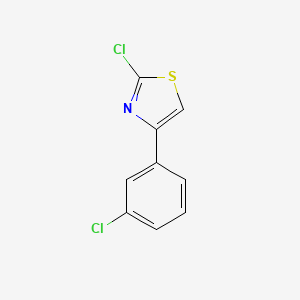
1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride
Overview
Description
“1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride” is a chemical compound that is part of a series of novel S-substituted derivatives synthesized based on 4,6-dimethylpyrimidine-2-thiol hydrochloride . These compounds have shown pronounced plant growth-stimulating activity .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions. Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives were synthesized . The exact synthesis process for “1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride” is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 118-120°C . The molecular weight is 233.76 g/mol . Other physical and chemical properties are not provided in the available resources.Scientific Research Applications
Antimicrobial Agents
The compound has been used in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ols, which have been evaluated as antimicrobial agents. These compounds have shown antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
Antifungal Activity
In addition to its antibacterial properties, the compound has also been used in the synthesis of antifungal agents. The synthesized compounds have shown significant antifungal activity against Candida albicans and Saccharomyces cerevisiae .
Inhibitor Development
The compound has been used in the development of inhibitors for Trypanosoma cruzi Sirtuin 2, a relevant druggable target .
Synthesis of Tetrazolyl Derivatives
The compound has been used in the synthesis of new tetrazolyl derivatives of pyrimidine containing various linker groups .
Biological Evaluation
The compound has been used in the synthesis of 4,6-dimethylpyrimidine-2-thiol, 4,6-dimethylpyrimidine-2-thioalkylamides, 2-S-substituted 4,6-dimethylpyrimidines, and 2-substituted azinyl-thiopyrimidines, which have been evaluated for their biological activities .
Synthesis of Pyrazole Derivatives
The compound has been used in the synthesis of 1-(4’,6’-dimethylpyrimidin-2’-yl)-5-amino-4H-3-arylpyrazoles. These compounds were screened for their in vitro antibacterial activity against two Gram-positive and two Gram-negative pathogenic bacteria such as Bacillus pumilus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, respectively .
Future Directions
The compounds synthesized based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, including “1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride”, have shown pronounced plant growth-stimulating activity . This indicates the prospectivity of further development of these synthesized systems for the search for new plant growth stimulators .
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-6-4-7(2)11-9(10-6)13-5-8(3)12;/h4H,5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONOYDDROAGBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692976 | |
| Record name | 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride | |
CAS RN |
348138-15-8 | |
| Record name | 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)

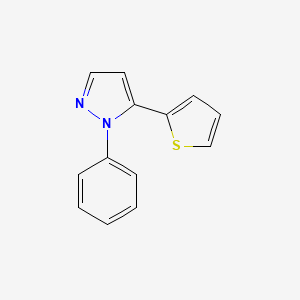
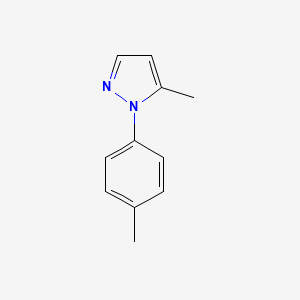
![4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxamide](/img/structure/B1503039.png)
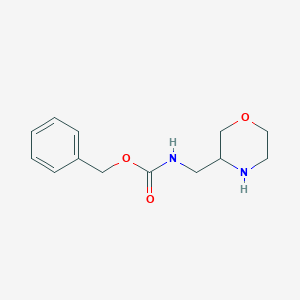

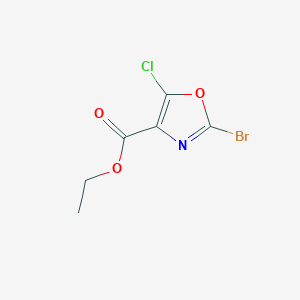

![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)
